molecular formula C10H14ClNO3 B1600929 Methyl amino(2-methoxyphenyl)acetate hydrochloride CAS No. 390815-44-8

Methyl amino(2-methoxyphenyl)acetate hydrochloride

Cat. No. B1600929
M. Wt: 231.67 g/mol
InChI Key: YBOUHTKZENBWOM-UHFFFAOYSA-N
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Description

“Methyl amino(2-methoxyphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 327051-33-2 . It has a molecular weight of 231.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c1-13-8-5-3-4-7 (6-8)9 (11)10 (12)14-2;/h3-6,9H,11H2,1-2H3;1H . This indicates the presence of a chlorine atom, likely contributing to its hydrochloride form.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is significant for understanding the biotransformation and potential toxicological impacts of herbicides structurally related to "Methyl amino(2-methoxyphenyl)acetate hydrochloride". The findings reveal differences in metabolic pathways between species, which are crucial for assessing human health risks associated with exposure to these herbicides (Coleman et al., 2000).

Synthesis of Amino Acids and Their Applications

Another study focuses on the synthesis of L-2-amino-5-arylpentanoic acids, highlighting the methodologies for preparing compounds with potential relevance in the development of new pharmaceuticals. These synthetic approaches can be adapted for producing analogs of "Methyl amino(2-methoxyphenyl)acetate hydrochloride" for various applications, including drug development (Shimohigashi et al., 1976).

In Vivo Metabolism Studies

The in vivo metabolism of psychoactive substances in rats has been explored, providing insights into the metabolic pathways and potential pharmacological effects of related compounds. Understanding the metabolism of such compounds can guide the development of therapeutic agents and the assessment of their safety profiles (Kanamori et al., 2002).

Antibacterial Activity of Zinc Complexes

Research on zinc complexes of benzothiazole-derived Schiff bases demonstrates antibacterial properties against various pathogenic strains. This study suggests potential applications of "Methyl amino(2-methoxyphenyl)acetate hydrochloride" and its analogs in the development of new antimicrobial agents (Chohan et al., 2003).

Interaction with Hormone Receptors

The interaction of methoxychlor and related compounds with estrogen and androgen receptors has been studied to understand the endocrine-disrupting potential of these chemicals. Such research is crucial for evaluating the health impacts of chemical exposure and for designing compounds with specific receptor activity profiles (Gaido et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-(2-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUHTKZENBWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464414
Record name Methyl amino(2-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl amino(2-methoxyphenyl)acetate hydrochloride

CAS RN

390815-44-8
Record name Methyl amino(2-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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